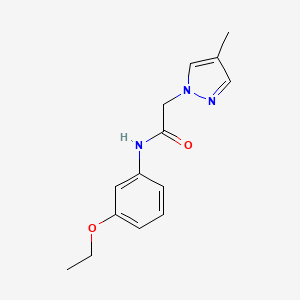
N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential application in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating the activity of the endocannabinoid system. Specifically, it may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes the endocannabinoid anandamide. By inhibiting FAAH, N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide may increase the levels of anandamide, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to produce analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been reported to exhibit antioxidant and neuroprotective properties. However, the exact biochemical and physiological effects of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide is its potential as a lead compound for the development of novel analgesic and anti-inflammatory agents. It is also relatively easy to synthesize and purify. However, one of the limitations of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide. One direction is the investigation of its potential as a modulator of the endocannabinoid system in various disease states, such as chronic pain, inflammation, and neurodegenerative disorders. Another direction is the development of novel analogs and derivatives of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Additionally, the investigation of the biochemical and physiological effects of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide in various cell and animal models can provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide can be achieved by the reaction of 3-ethoxybenzaldehyde and 4-methyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide has been studied for its potential application in various fields of scientific research. In medicinal chemistry, it has been evaluated as a potential lead compound for the development of novel analgesic and anti-inflammatory agents. In pharmacology, it has been investigated for its potential as a modulator of the endocannabinoid system. In biochemistry, it has been studied for its potential role in the regulation of oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-19-13-6-4-5-12(7-13)16-14(18)10-17-9-11(2)8-15-17/h4-9H,3,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHFTBUCCSJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CN2C=C(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)

![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)

![N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7530862.png)


![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530870.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-3-methylbutanamide](/img/structure/B7530887.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)